molecular formula C7H10F2O B6237203 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde CAS No. 1784302-72-2

1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6237203
CAS No.: 1784302-72-2
M. Wt: 148.15 g/mol
InChI Key: AYHIYCVPXQJKTD-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H10F2O It features a cyclobutane ring substituted with a difluoroethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of cyclobutane derivatives using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoroethyl group.

Major Products Formed

    Oxidation: Formation of 1-(1,1-difluoroethyl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(1,1-difluoroethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding affinity to biological targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,1-Difluoroethyl)cyclopentane-1-carbaldehyde
  • 1-(1,1-Difluoroethyl)cyclohexane-1-carbaldehyde
  • 1-(1,1-Difluoroethyl)cyclopropane-1-carbaldehyde

Uniqueness

1-(1,1-Difluoroethyl)cyclobutane-1-carbaldehyde is unique due to its specific ring size and substitution pattern. The cyclobutane ring imparts distinct steric and electronic properties compared to other cycloalkane derivatives. The presence of the difluoroethyl group enhances its chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

1784302-72-2

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

1-(1,1-difluoroethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10F2O/c1-6(8,9)7(5-10)3-2-4-7/h5H,2-4H2,1H3

InChI Key

AYHIYCVPXQJKTD-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)C=O)(F)F

Purity

95

Origin of Product

United States

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